- Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate, United States, , ,
Cas no 672325-23-4 (3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI))
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) structure](https://ja.kuujia.com/scimg/cas/672325-23-4x500.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 化学的及び物理的性質
名前と識別子
-
- 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)
- methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- (1R,2S,5S)-6,6-DIMETHYL-3- AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
- 6,6-Dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester
- methyl (1r,2s,5s)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate
- EN300-6764188
- SCHEMBL2055326
- (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester
- DTXSID30459426
- 672325-23-4
- QU2L2336K5
- UNII-QU2L2336K5
- 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-
- (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- C9H15NO2
- KCIDWDVSBWPHLH-ACZMJKKPSA-N
- AKOS032949609
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate
- CS-0254973
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-
-
- インチ: InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m0/s1
- InChIKey: KCIDWDVSBWPHLH-ACZMJKKPSA-N
- ほほえんだ: CC1(C2C1C(NC2)C(=O)OC)C
計算された属性
- せいみつぶんしりょう: 169.11035
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.060
- ふってん: 210℃
- フラッシュポイント: 81℃
- PSA: 38.33
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM482842-5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 5g |
$169 | 2023-02-17 | |
Enamine | EN300-6764188-0.05g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.05g |
$19.0 | 2023-05-30 | ||
Enamine | EN300-6764188-10.0g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 10g |
$134.0 | 2023-05-30 | ||
Enamine | EN300-6764188-0.5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.5g |
$21.0 | 2023-05-30 | ||
Chemenu | CM482842-1000g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 1000g |
$19385 | 2023-02-17 | |
Enamine | EN300-6764188-0.25g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 0.25g |
$20.0 | 2023-05-30 | ||
Enamine | EN300-6764188-1.0g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 1g |
$22.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325643-10g |
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 98% | 10g |
¥1624.00 | 2024-05-04 | |
Chemenu | CM482842-10g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 95%+ | 10g |
$306 | 2023-02-17 | |
Enamine | EN300-6764188-2.5g |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
672325-23-4 | 2.5g |
$43.0 | 2023-05-30 |
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Process for the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds and enantiomeric salts thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Raw materials
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile
- 3-Azabicyclo[3.1.0]hexane-2-carbonitrile, 6,6-dimethyl-, (1S,2R,5R)-
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Preparation Products
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)に関する追加情報
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methylester, (1R,2S,5S)-(9CI)
The compound with CAS No. 672325-23-4, commonly referred to as 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methylester, (1R,2S,5S)-(9CI), is a complex organic molecule with a unique bicyclic structure. This compound belongs to the class of bicyclic amines and has garnered significant attention in recent years due to its potential applications in drug discovery and material science.
The bicyclic structure of this compound is characterized by a fused ring system consisting of a six-membered ring and a three-membered ring. The presence of the azabicyclo[3.1.0]hexane framework introduces significant steric hindrance and rigidity to the molecule, which is often desirable in medicinal chemistry for enhancing bioavailability and selectivity. The carboxylic acid group at position 2 and the methylester substitution further modulate the chemical reactivity and physical properties of the compound.
Recent studies have highlighted the potential of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives as scaffolds for developing novel therapeutic agents. For instance, researchers have explored the ability of this compound to act as a template for drug design, particularly in the development of kinase inhibitors and GPCR modulators. The dimethyl substitution at position 6 has been shown to enhance lipophilicity, which is critical for improving membrane permeability in drug candidates.
In terms of synthesis, the preparation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives typically involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization steps. The use of Grubbs catalyst has been particularly effective in constructing the bicyclic framework with high stereoselectivity. The methylesterification step is often performed under mild conditions to preserve the stereochemistry at positions 1R, 2S, and 5S.
The stereochemistry of this compound plays a crucial role in its biological activity. The specific configuration ((1R,2S,5S)) has been shown to exhibit superior binding affinity towards certain protein targets compared to its diastereomers. This highlights the importance of chirality in drug design and underscores the need for precise control over stereochemical outcomes during synthesis.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into the molecular structure, purity, and stereochemical integrity of the compound.
Looking ahead, ongoing research is focused on expanding the functionalization options for this bicyclic scaffold to enhance its pharmacokinetic properties further. Researchers are also exploring its potential as a building block for constructing more complex molecular architectures with diverse biological activities.
In conclusion, CAS No. 672325-23-4, or 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, represents a promising class of compounds with wide-ranging applications in medicinal chemistry and beyond.
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